

# Synthesis of 2-(Pyrrolidin-1-yl)phenol: An Application Note and Experimental Protocol

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## Compound of Interest

Compound Name: 2-(Pyrrolidin-1-yl)phenol

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This document provides a detailed experimental protocol for the synthesis of **2-(Pyrrolidin-1-yl)phenol**, a valuable building block in medicinal chemistry and materials science. The presented methodology is based on the robust and widely applicable Buchwald-Hartwig amination reaction.

## Introduction

**2-(Pyrrolidin-1-yl)phenol** and its derivatives are of significant interest in drug discovery due to the prevalence of the pyrrolidine motif in numerous biologically active compounds. The synthesis of this class of compounds is efficiently achieved through palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-nitrogen bonds between aryl halides and amines. The Buchwald-Hartwig amination, in particular, has emerged as a powerful tool for this transformation due to its broad substrate scope and functional group tolerance.<sup>[1][2]</sup>

This application note details a reliable protocol for the synthesis of **2-(Pyrrolidin-1-yl)phenol** from 2-bromophenol and pyrrolidine. It also includes comprehensive characterization data and a workflow diagram for clarity.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for the synthesized **2-(Pyrrolidin-1-yl)phenol** is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of **2-(Pyrrolidin-1-yl)phenol**

Property	Value	Reference
CAS Number	4787-77-3	[3][4]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO	[3]
Molecular Weight	163.22 g/mol	[3]
Appearance	Off-white to pale yellow solid	
Melting Point	108-112 °C	[5]

Table 2: Spectroscopic Data for **2-(Pyrrolidin-1-yl)phenol**

Technique	Data	Reference
<sup>1</sup> H NMR (ppm)	Aromatic Protons: Multiplets in the range of 6.7-7.2 ppm. Pyrrolidine Protons: Multiplets around 3.0-3.4 ppm (N-CH <sub>2</sub> ) and 1.9-2.1 ppm (-CH <sub>2</sub> -). Phenolic Proton: A broad singlet, typically between 5.0-9.0 ppm.	[1]
FTIR (cm <sup>-1</sup> )	Broad O-H stretch (~3400-3200 cm <sup>-1</sup> ), C-H stretches (aromatic and aliphatic, ~3100-2800 cm <sup>-1</sup> ), C=C stretches (aromatic, ~1600-1450 cm <sup>-1</sup> ), C-N stretch (~1335-1250 cm <sup>-1</sup> ), C-O stretch (~1250-1180 cm <sup>-1</sup> ).	[3]
Mass Spec (m/z)	163 (M <sup>+</sup> ), 162, 120	[3]

# Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the synthesis of **2-(Pyrrolidin-1-yl)phenol** from 2-bromophenol and pyrrolidine using a palladium catalyst and a suitable phosphine ligand.

## Materials:

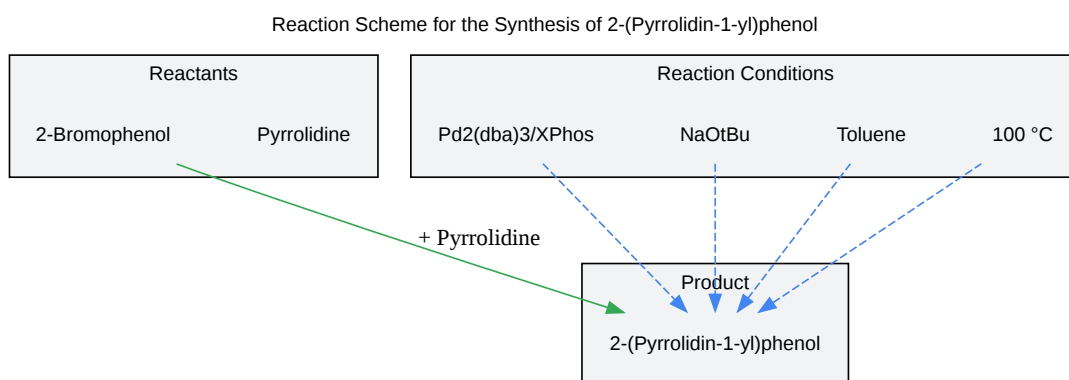
- 2-Bromophenol
- Pyrrolidine
- Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ )
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide ( $\text{NaOtBu}$ )
- Toluene (anhydrous)
- Diethyl ether
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Brine (saturated aqueous  $\text{NaCl}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

## Procedure:

- **Reaction Setup:** To an oven-dried Schlenk tube, add 2-bromophenol (1.0 mmol, 1.0 eq),  $\text{Pd}_2(\text{dba})_3$  (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is repeated three times.

- Addition of Reagents: To the Schlenk tube, add sodium tert-butoxide (1.4 mmol, 1.4 eq). Anhydrous toluene (5 mL) is then added, followed by pyrrolidine (1.2 mmol, 1.2 eq).
- Reaction: The Schlenk tube is sealed, and the reaction mixture is stirred at 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether. The mixture is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).
- Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford **2-(Pyrrolidin-1-yl)phenol** as an off-white to pale yellow solid.

## Reaction Scheme

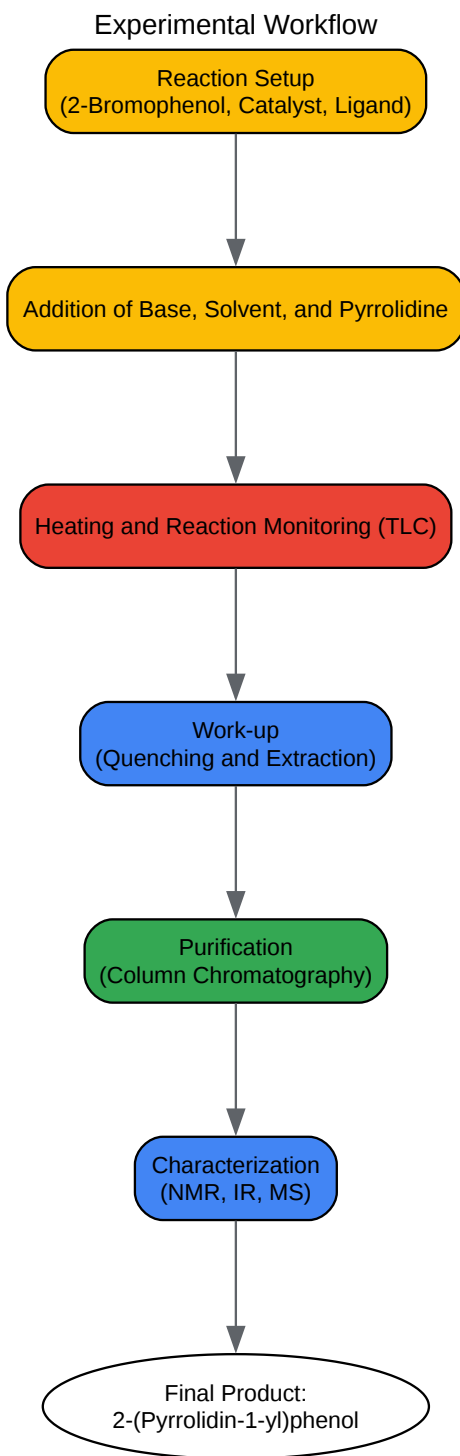


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Caption: Buchwald-Hartwig amination for **2-(Pyrrolidin-1-yl)phenol** synthesis.

## Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of **2-(Pyrrolidin-1-yl)phenol**.



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Caption: Workflow for synthesis and purification of **2-(Pyrrolidin-1-yl)phenol**.

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## References

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